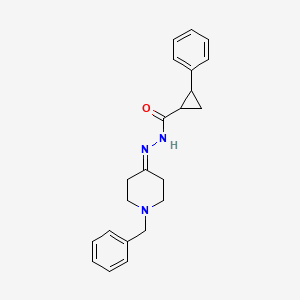![molecular formula C23H24N2O2 B3881686 2-(4-methoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B3881686.png)
2-(4-methoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline
Übersicht
Beschreibung
2-(4-methoxyphenyl)-4-[(3-methyl-1-piperidinyl)carbonyl]quinoline, commonly known as MMQ, is a synthetic compound that has gained significant attention in scientific research. MMQ is a quinoline derivative that has been studied for its potential use in treating various medical conditions.
Wirkmechanismus
The exact mechanism of action of MMQ is not fully understood. However, studies have suggested that MMQ may exert its effects by inhibiting the activity of various enzymes and proteins involved in cell signaling pathways. MMQ has also been shown to increase the levels of reactive oxygen species, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
Studies have shown that MMQ can induce apoptosis and inhibit cell proliferation in various cancer cell lines. MMQ has also been shown to have neuroprotective effects, particularly in the treatment of Alzheimer's disease and Parkinson's disease. In addition, MMQ has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MMQ in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. However, one limitation is that MMQ is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on MMQ. One area of interest is the development of more water-soluble derivatives of MMQ, which could improve its effectiveness in certain experimental settings. Another area of interest is the use of MMQ in combination with other anti-cancer drugs to enhance its effectiveness. Finally, further research is needed to fully understand the mechanism of action of MMQ and its potential use in treating other medical conditions.
Wissenschaftliche Forschungsanwendungen
MMQ has been extensively studied for its potential use in treating various medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease. MMQ has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, MMQ has been shown to have neuroprotective effects, particularly in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
[2-(4-methoxyphenyl)quinolin-4-yl]-(3-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-16-6-5-13-25(15-16)23(26)20-14-22(17-9-11-18(27-2)12-10-17)24-21-8-4-3-7-19(20)21/h3-4,7-12,14,16H,5-6,13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSLRMNXWHIPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-4-(3-methylpiperidine-1-carbonyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrimidinamine](/img/structure/B3881613.png)
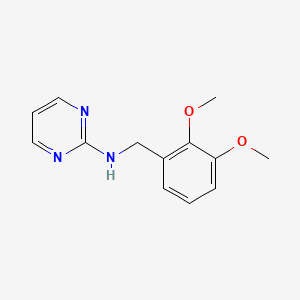
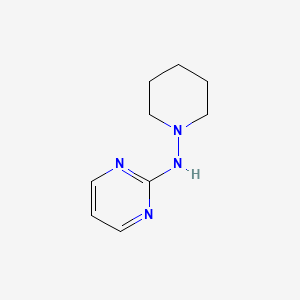

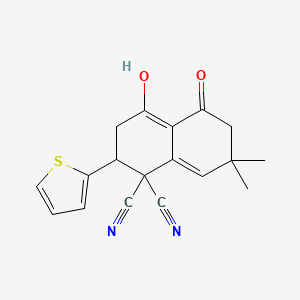
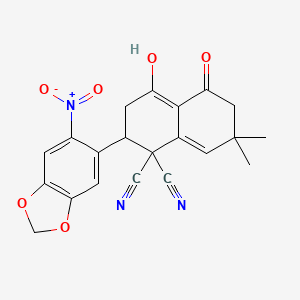
![3-({[1-(1-adamantyl)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B3881641.png)
![7-chloro-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B3881648.png)
![2-(3-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3881649.png)
![4-{[3-(ethoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B3881664.png)
![5-({3-[2-(4-methoxy-3-methylphenyl)pyridin-4-yl]pyrrolidin-1-yl}methyl)pyrimidin-2-amine](/img/structure/B3881673.png)
![2-(4-bromophenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3881681.png)
![{1-[(2-pyridinylthio)acetyl]-3-piperidinyl}[4-(trifluoromethyl)phenyl]methanone](/img/structure/B3881684.png)
